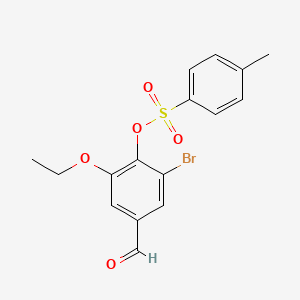

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate

Description

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate is a sulfonate ester featuring a substituted phenyl ring (bromo, ethoxy, and formyl groups at positions 2, 6, and 4, respectively) linked to a 4-methylbenzenesulfonate moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries. Its structure enables diverse reactivity, including participation in nucleophilic substitution (via the bromo group) and condensation reactions (via the formyl group) .

Properties

IUPAC Name |

(2-bromo-6-ethoxy-4-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO5S/c1-3-21-15-9-12(10-18)8-14(17)16(15)22-23(19,20)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACDOUHQNBMISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate typically involves multi-step organic reactionsThe formyl group can be introduced via a formylation reaction, and finally, the sulfonate group is added through a sulfonation reaction . Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and sulfonate groups contribute to the compound’s solubility and binding affinity, enhancing its overall effectiveness .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonate Aromatic Ring

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate

- Structural Difference : The sulfonate group is attached to a 4-chlorophenyl ring instead of 4-methylphenyl.

- Molecular Formula : C₁₅H₁₂BrClO₅S; Molar Mass : 419.67 g/mol.

- Impact: The electron-withdrawing chloro group increases the sulfonate's electrophilicity, enhancing its reactivity in substitution reactions compared to the methyl analog. Lower solubility in non-polar solvents due to higher polarity .

(2-Bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate

- Structural Difference : The sulfonate is linked to a 4-acetamidophenyl group.

- Molecular Formula : C₁₆H₁₅BrN₂O₆S; Molar Mass : 440.99 g/mol.

- Impact: The acetamido group introduces hydrogen-bonding capability, improving solubility in polar solvents (e.g., DMSO, water). Potential for enhanced biological interactions (e.g., enzyme binding) due to the amide functionality .

Variations in the Ester Backbone

2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate

- Structural Difference : Replaces the sulfonate group with a 2-chlorobenzoate ester.

- Molecular Formula : C₁₅H₁₀BrClO₄; Molar Mass : 369.59 g/mol.

4-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzoic acid

- Structural Difference : Contains a benzoic acid moiety instead of a sulfonate.

- Molecular Formula : C₁₆H₁₃BrO₅; Molar Mass : 365.18 g/mol.

- Impact :

Precursor Compounds

2-Bromo-4'-methoxyacetophenone

- Structural Difference: An acetophenone derivative lacking the sulfonate and ethoxy groups.

- Molecular Formula : C₉H₉BrO₂; Molar Mass : 229.07 g/mol.

- Role : Serves as a precursor for synthesizing brominated aromatic intermediates. The ketone group offers a site for further functionalization (e.g., reduction to alcohol) .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Target Compound and Analogs

Research Findings and Implications

- Crystallography: The sulfonate group in 4-methylbenzenesulfonate derivatives participates in hydrogen-bonding networks, stabilizing crystal lattices. For example, in 2-aminoanilinium 4-methylbenzenesulfonate, sulfonate oxygen atoms act as acceptors for N–H···O bonds .

- Reactivity : The bromo and formyl groups in the target compound enable sequential modifications. For instance, the bromo group can undergo Suzuki coupling, while the formyl group facilitates condensation to form Schiff bases .

- Biological Relevance : Sulfonate esters with acetamido substituents show promise in drug design due to their improved solubility and target-binding capabilities .

Biological Activity

2-Bromo-6-ethoxy-4-formylphenyl 4-methylbenzenesulfonate is a complex organic compound notable for its diverse functional groups, which include a bromine atom, an ethoxy group, a formyl group, and a sulfonate moiety. These structural features contribute to its potential biological activities and interactions with various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉BrO₄S, with a molecular weight of 399.26 g/mol. Its structure can be represented as follows:

The presence of the bromine atom and the sulfonate group enhances its reactivity, making it a candidate for various biochemical applications.

The biological activity of this compound primarily involves its interaction with nucleophilic sites on proteins . This interaction can lead to:

- Enzyme Inhibition : The compound may covalently bond with active sites on enzymes, thereby inhibiting their function.

- Protein-Ligand Interactions : The unique functional groups allow for specific binding affinities to various biomolecules, which can be exploited in biochemical assays and drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate | C₁₈H₁₉BrClO₄S | Contains a chlorobenzenesulfonate moiety |

| 4-Formylphenyl 4-methylbenzenesulfonate | C₁₅H₁₅O₄S | Lacks bromination but shares sulfonate functionality |

| 2-Bromo-6-nitro-4-formylphenyl 4-methylbenzenesulfonate | C₁₈H₁₉BrNO₄S | Features a nitro group affecting reactivity |

The distinct combination of functional groups in this compound enhances its solubility and reactivity compared to these analogs, making it particularly valuable for targeted applications in synthetic chemistry and biological research.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are sparse, related research has highlighted the importance of similar compounds in enzyme inhibition studies. For example:

- Enzyme Inhibition : Research indicates that compounds with sulfonate groups can effectively inhibit certain enzymes by forming stable covalent bonds at their active sites.

- Binding Affinity Studies : Investigations into protein-ligand interactions demonstrate that modifications in functional groups significantly affect binding affinities, suggesting that the ethoxy and formyl groups in this compound may enhance its effectiveness as a ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.